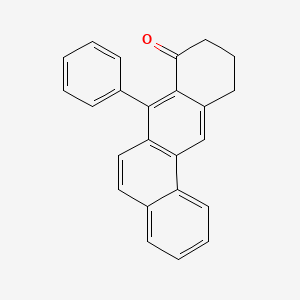
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a precursor molecule under specific conditions. For example, a Friedel-Crafts acylation reaction could be used to introduce the phenyl group, followed by a cyclization step to form the tetraphen ring system. The reaction conditions would likely involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphen-9-one: A simpler analog with a similar ring structure.
Phenyl-substituted tetraphens: Compounds with different substituents on the phenyl ring.
Uniqueness
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one is unique due to its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
917894-83-8 |
|---|---|
Fórmula molecular |
C24H18O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
7-phenyl-10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C24H18O/c25-22-12-6-10-18-15-21-19-11-5-4-7-16(19)13-14-20(21)23(24(18)22)17-8-2-1-3-9-17/h1-5,7-9,11,13-15H,6,10,12H2 |
Clave InChI |
RMWUYGOQQCMMQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C(=O)C1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)



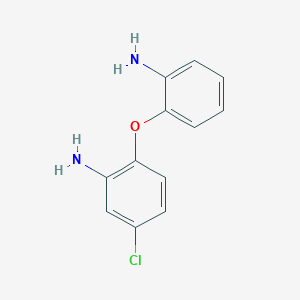
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
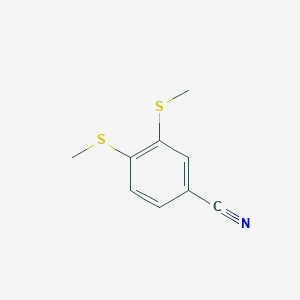
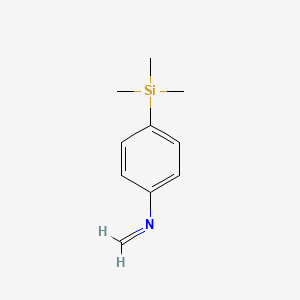
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)

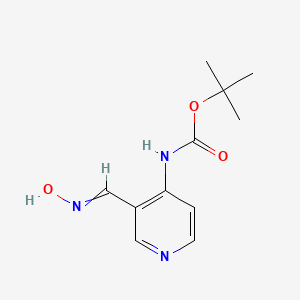
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
